Product packaging for 2-(Benzyloxy)pyridine-3,4-diamine(Cat. No.:)

2-(Benzyloxy)pyridine-3,4-diamine

Cat. No.: B13293029
M. Wt: 215.25 g/mol
InChI Key: BGJGLNABIBGNRJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine-3,4-diamine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B13293029 2-(Benzyloxy)pyridine-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-phenylmethoxypyridine-3,4-diamine

InChI

InChI=1S/C12H13N3O/c13-10-6-7-15-12(11(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2,(H2,13,15)

InChI Key

BGJGLNABIBGNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2N)N

Origin of Product

United States

Significance of Pyridine Based Diamine Scaffolds in Contemporary Synthetic Methodologies

Pyridine-based scaffolds are fundamental building blocks in the creation of a wide range of medicines and other chemical products. researchgate.netnih.gov Their adaptability allows for easy modifications, which is a significant advantage in developing new drugs. nih.govresearchgate.net The inclusion of a diamine functional group, particularly in a vicinal (adjacent) arrangement as seen in 2-(Benzyloxy)pyridine-3,4-diamine, offers a versatile platform for constructing more complex molecular architectures. These diamine groups can readily participate in cyclization reactions to form fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. mdpi.com The pyridine (B92270) nitrogen atom itself enhances the molecule's polarity and ability to be ionized, which can improve the solubility and bioavailability of less soluble compounds. researchgate.net This makes pyridine-based diamine scaffolds highly sought after in medicinal chemistry for the development of new therapeutic agents. researchgate.netresearchgate.netrsc.org

Historical Development and Evolution of Pyridine Ring Functionalization Strategies

The journey of pyridine (B92270) chemistry began with its first isolation in 1846 by the Scottish chemist Anderson. nih.gov The first synthesis of the pyridine ring was reported in 1876 by Ramsay, who created it by reacting acetylene (B1199291) with hydrogen cyanide under high-temperature conditions. nih.govnih.gov A significant milestone was the Hantzsch pyridine synthesis in 1881, which remains a classic method. nih.gov

Over the years, chemists have developed numerous strategies to introduce various functional groups onto the pyridine ring. slideshare.net Due to the electron-deficient nature of the pyridine ring, it is generally more reactive towards nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Electrophilic substitution, on the other hand, typically occurs at the C-3 position and often requires harsh reaction conditions. nih.gov

The direct and selective functionalization of the pyridine ring, especially at specific C-H bonds, has been a significant challenge due to the ring's electronic properties and the coordinating power of the nitrogen atom. rsc.orgresearchgate.net Historically, the construction of functionalized pyridines often relied on building the ring from acyclic precursors that already contained the desired substituents. rsc.orgresearchgate.net However, the drive for more sustainable and efficient chemical processes has spurred the development of methods for the direct C-H functionalization of the pyridine ring itself. rsc.orgresearchgate.net This includes innovative approaches like transition-metal-catalyzed reactions, deoxygenative functionalization of pyridine-N-oxides, and deaminative transformations of aminopyridines. researchgate.net These modern techniques allow for the late-stage modification of complex molecules, providing a more direct route to novel pyridine derivatives. researchgate.net

Rationales and Research Trajectories for Investigating 2 Benzyloxy Pyridine 3,4 Diamine

The investigation into 2-(Benzyloxy)pyridine-3,4-diamine is driven by the potential of this molecule as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The vicinal diamine functionality at the 3 and 4 positions of the pyridine (B92270) ring is a prime feature for constructing fused five-membered rings, such as imidazoles. The synthesis of such fused systems is a common strategy in medicinal chemistry to explore new chemical space and identify novel drug candidates.

The synthesis of this compound itself likely involves a multi-step process. A plausible synthetic route could start with a suitably substituted pyridine. For instance, a common precursor might be a nitropyridine derivative, such as 2-chloro-3-nitropyridin-4-amine. The synthesis could proceed through the following conceptual steps:

Introduction of the benzyloxy group: The chloro group at the 2-position can be substituted with a benzyloxy group.

Reduction of the nitro group: The nitro group at the 3-position can then be reduced to an amino group to yield the final this compound. The reduction of a nitro group to an amine is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium.

The benzyloxy group serves as a protecting group for the hydroxyl functionality and can influence the molecule's solubility and how it interacts with biological targets. The presence of this group, along with the versatile diamine functionality, makes this compound a valuable building block for creating diverse libraries of compounds for biological screening.

Overview of the Current Research Landscape Pertaining to Vicinal Diaminopyridines

Established Synthetic Pathways to the 2-(Benzyloxy)pyridine (B1267808) Core

The construction of the 2-(benzyloxy)pyridine scaffold is a foundational step in the synthesis of the target diamine. This process typically involves the careful selection of precursors and regioselective installation of the benzyloxy group.

Precursor Synthesis and Regioselective Benzyloxy Functionalization

The journey towards this compound often commences with commercially available and suitably substituted pyridine precursors. A common starting material is 2-chloropyridine (B119429) or 2-hydroxypyridine (B17775). The benzyloxy group is then introduced via a Williamson ether synthesis, where the pyridinoxide or a corresponding pyridone is reacted with benzyl (B1604629) chloride or benzyl bromide in the presence of a base. nih.gov For instance, the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves the reaction of maltol (B134687) with benzyl chloride in the presence of aqueous sodium hydroxide. nih.gov This general principle can be adapted to pyridine systems.

The regioselectivity of this benzylation is dictated by the substitution pattern of the pyridine ring. In many cases, the desired isomer must be separated from other products.

Introduction of Amine Functionalities at Pyridine-3,4 Positions

Once the 2-benzyloxy-substituted pyridine core is secured, the subsequent critical step is the introduction of two amine groups at the C3 and C4 positions. A prevalent strategy involves the nitration of the 2-benzyloxypyridine ring, followed by reduction. The directing effects of the existing benzyloxy group and the pyridine nitrogen influence the position of nitration. Often, a mixture of nitro isomers is obtained, necessitating chromatographic separation.

A common precursor for the diamination is a nitro-substituted aminopyridine. For example, 2-methoxy-3-nitropyridin-4-amine (B1318106) is a known compound that could, in principle, be adapted to the benzyloxy series. sigmaaldrich.com The synthesis of 3,4-diaminopyridine (B372788) itself can be achieved through the hydrogenation of 3-nitropyridin-4-amine using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Advanced Strategies for 3,4-Diamination on the Pyridine Nucleus

More sophisticated methods have been developed to achieve the 3,4-diamination of the pyridine nucleus with greater efficiency and control. These include reductive amination and transition-metal-catalyzed cross-coupling reactions.

Reductive Amination Approaches from Nitro-Substituted Precursors

Reductive amination is a powerful tool for the formation of C-N bonds. masterorganicchemistry.com In the context of synthesizing this compound, a key intermediate would be a dinitro or a nitro-amino precursor. The reduction of a nitro group to an amine is a well-established transformation.

A typical procedure involves the catalytic hydrogenation of a nitro-substituted pyridine. For example, the reduction of 2-benzyl-4-nitropyridin-3-amine would directly yield the target compound. nih.gov Various reducing agents can be employed, including catalytic hydrogenation with Pd/C, platinum oxide, or Raney nickel, as well as chemical reducing agents like tin(II) chloride or sodium dithionite. The choice of reducing agent can be critical to avoid debenzylation of the benzyloxy group. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are milder reducing agents that can be used for the reductive amination of aldehydes and ketones to form amines, a reaction that can be adapted for the synthesis of substituted amines. masterorganicchemistry.com

Palladium-Catalyzed Amination and Related Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. nih.gov This methodology allows for the direct formation of a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a suitable ligand.

In the synthesis of this compound, this could involve the sequential or double amination of a di-halogenated 2-benzyloxypyridine precursor. For instance, a 2-benzyloxy-3,4-dichloropyridine could be subjected to two successive Buchwald-Hartwig amination reactions with a suitable ammonia (B1221849) equivalent or a protected amine. The choice of phosphine (B1218219) ligands, such as Xantphos, is crucial for the efficiency of these reactions. nih.gov Palladium catalysts are also used in other C-H activation and arylation reactions on pyridine rings, demonstrating their versatility in functionalizing this heterocycle. beilstein-journals.org

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. rasayanjournal.co.inmdpi.comnih.govmdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of pyridine derivatives, several green protocols have been explored, including:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. acs.org

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. rasayanjournal.co.in

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inmdpi.com

Catalysis: The use of recyclable catalysts, including metal-based and organocatalysts, can improve atom economy and reduce waste. mdpi.com

While specific examples for the green synthesis of this compound are not extensively documented, the principles of green chemistry can certainly be applied to its synthetic sequence. For instance, employing catalytic reduction methods over stoichiometric metal hydrides, utilizing microwave heating to accelerate etherification and amination steps, and exploring one-pot procedures would align with the goals of green chemistry. The development of such methods remains an active area of research. nih.gov

Multicomponent Reactions (MCRs) Incorporating Diamine Synthons

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, have become a powerful tool for rapidly generating molecular complexity. samipubco.comresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to create diverse molecular libraries from simple precursors. samipubco.com The synthesis of pyridine derivatives has greatly benefited from MCR strategies, which often involve a one-pot procedure that simplifies execution and purification. nih.govresearchgate.net

In the context of synthesizing pyridine-3,4-diamine analogues, MCRs offer a convergent pathway to assemble the core heterocyclic structure. These reactions can be designed to incorporate synthons that either contain the diamine functionality or can be readily converted to it. For instance, a common MCR for pyridine synthesis involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and an ammonium (B1175870) source, which provides the nitrogen for the pyridine ring. researchgate.net By selecting appropriate starting materials, it is possible to construct highly substituted pyridines in good yields. nih.govresearchgate.net Researchers have successfully synthesized 2,4,6-triarylpyridine analogues using an MCR approach with a solid support catalyst, highlighting the method's simplicity, reduced reaction times, and excellent yields. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

Reaction Type Reactants Conditions Product Type Citation
Triarylpyridine Synthesis Acetophenone, Benzaldehyde, HMDS Microwave, 150 °C 2,4,6-Triarylpyridines nih.gov
Polyfunctionalized Pyridine Synthesis 3-Cyanoacetylindoles, Aldehydes, Ketones, Ammonium Acetate Conventional heating or microwave 3-Cyano-2-(1H-indol-3-yl)pyridines researchgate.net
Three-Component Pyridine Synthesis Imidazole, Activated Acetylenic Compounds, Phosphaneylidene-1-imine Nanocatalyst, Water, Ambient Temp. Pyridine derivatives samipubco.com
Tetrahydrodipyrazolopyridine Synthesis Ethyl Acetoacetate, Araldehyde, Hydrazine Hydrate, Ammonium Acetate nano-CuCr2O4, Ethanol, Room Temp. Tetrahydrodipyrazolopyridines researchgate.net

Chemo- and Regioselective Synthesis under Mild Conditions

Achieving specific substitution patterns on the pyridine ring is a significant synthetic challenge, often hampered by a lack of regiocontrol. nih.gov For a molecule like this compound, precise control over the placement of four different substituents is paramount. Modern synthetic methods increasingly focus on chemo- and regioselective reactions that proceed under mild conditions to tolerate a wide range of functional groups. nih.govorganic-chemistry.org

One notable advancement is the use of cascade reactions catalyzed by transition metals. For example, a copper-catalyzed cascade involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines. nih.govorganic-chemistry.org This process, which proceeds through a 3-azatriene intermediate followed by electrocyclization and air oxidation, operates under neutral conditions and is compatible with sensitive functional groups. organic-chemistry.org Such modular methods allow for the systematic variation of substituents to build a diverse range of pyridine cores. nih.gov

Another sophisticated strategy for achieving regioselectivity involves the use of transient 3,4-pyridyne intermediates. nih.gov While simple 3,4-pyridynes often react with poor selectivity, introducing a directing group, such as a halide, can perturb the aryne's geometry and dictate the site of nucleophilic attack or cycloaddition. nih.gov These reactions are performed under mild, fluoride-based conditions, and the directing group can later be functionalized using cross-coupling reactions, providing a powerful and controlled route to polysubstituted pyridines. nih.gov

Table 2: Methods for Chemo- and Regioselective Pyridine Synthesis

Method Key Features Conditions Advantage Citation
Cu-Catalyzed Cascade Reaction Uses alkenylboronic acids and ketoxime derivatives. DMF, 50-90 °C, 4Å molecular sieves. Mild, neutral conditions; good functional group tolerance. nih.govorganic-chemistry.org
3,4-Pyridyne Intermediates Generation of pyridyne from pyridylsilyltriflate precursors with a directing group. Fluoride-based, mild conditions. High regiocontrol in nucleophilic additions and cycloadditions. nih.gov
One-Pot MCR Knoevenagel condensation followed by Michael addition and cyclization. Water, 110 °C, catalyst-free. Regioselective formation of fused pyridine systems. nih.gov
Ni(II)-catalyzed reaction Fenton free-radical reaction mechanism. Toluene (B28343), Room temp. to 100 °C. High functional group tolerance with ketones and alcohols. rsc.org

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. researchgate.net The development of sustainable protocols aims to reduce energy consumption, utilize less hazardous materials, and minimize waste generation. samipubco.com For the synthesis of pyridine derivatives, this has translated into the adoption of one-pot reactions, the use of environmentally benign solvents like water, and the development of reusable catalysts. researchgate.netnih.gov

Table 3: Sustainable Approaches in Pyridine Synthesis

Sustainable Practice Example Reaction Benefit Citation
Use of Water as Solvent One-pot synthesis of benzo[c]pyrazolo researchgate.netorganic-chemistry.orgnaphthyridines. Environmentally benign, reduces organic solvent waste. nih.gov
Catalyst Reusability MCR synthesis of triarylpyridines using a solid support catalyst. Reduces cost and waste from catalyst consumption. researchgate.net
Microwave Irradiation Synthesis of 2,4,6-triarylpyridines from ketones and aldehydes. Reduced reaction times, energy efficiency. nih.gov
One-Pot Synthesis Three-component reaction using a magnetic nanocatalyst. Reduces intermediate isolation steps, solvent use, and waste. samipubco.com
Atom Economy Multicomponent reactions (MCRs). Maximizes incorporation of starting materials into the final product. samipubco.com

Cyclization Reactions and Annulation Chemistry of the 3,4-Diamine Moiety

The ortho-disposed amino groups on the pyridine ring of this compound serve as a powerful nucleophilic synthon for the construction of fused heterocyclic systems. This reactivity is central to its utility in medicinal and materials chemistry.

Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines, Pyridopyrazines)

The 3,4-diamine functionality readily undergoes condensation reactions with a variety of electrophilic partners to yield fused bi- and polycyclic heteroaromatics. The most common and well-established of these transformations is the reaction with 1,2-dicarbonyl compounds or their equivalents to form pyridopyrazines. For instance, the reaction of pyridine-2,3-diamines with glyoxal (B1671930) or 1,2-diketones is a general method for preparing pyrido[2,3-b]pyrazines. thieme-connect.de This reaction can be catalyzed by acids, including environmentally benign options like bismuth(III) trifluoromethanesulfonate, which can promote the condensation under mild, aqueous conditions. thieme-connect.de

Similarly, the reaction with aldehydes, followed by an oxidative cyclization, leads to the formation of imidazo[4,5-b]pyridines. This transformation can be achieved in a one-step process under thermal conditions in water, without the need for an external oxidizing agent, relying on air oxidation. nih.gov The reaction with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures also provides a classic route to 2-substituted imidazo[4,5-b]pyridines. nih.gov

Table 1: Synthesis of Fused Heterocycles from this compound Analogs

Fused HeterocycleReagents and ConditionsReference
Pyrido[2,3-b]pyrazines1,2-Diketones (e.g., benzil), EtOH, reflux thieme-connect.de
Pyrido[2,3-b]pyrazines1,2-Dicarbonyl compounds, Bi(OTf)3, H2O, rt thieme-connect.de
Imidazo[4,5-b]pyridinesSubstituted aryl aldehydes, water, thermal nih.gov
Imidazo[4,5-b]pyridinesCarboxylic acids, PPA, elevated temperature nih.gov

Mechanistic Investigations of Intramolecular Cyclocondensation Reactions

The mechanism of these cyclocondensation reactions generally involves the initial nucleophilic attack of one of the amino groups on an electrophilic carbon of the reaction partner. For example, in the formation of imidazo[4,5-b]pyridines from aldehydes, the reaction is believed to proceed through the formation of a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydro-imidazopyridine intermediate. Subsequent aromatization, often through oxidation, yields the final fused heterocyclic product.

In the case of pyridopyrazine formation from 1,2-diketones, the reaction proceeds through a double condensation. The initial condensation of one amino group with one of the ketone functionalities is followed by a second intramolecular condensation of the remaining amino and ketone groups, leading directly to the aromatic pyridopyrazine ring system after dehydration. The regioselectivity of the reaction with unsymmetrical 1,2-diketones can be influenced by the reaction conditions, with milder conditions often favoring the formation of a single regioisomer. thieme-connect.de

Influence of Benzyloxy Substituent on Cyclization Pathways

The benzyloxy group at the 2-position of the pyridine ring exerts a significant electronic influence on the reactivity of the 3,4-diamine moiety. This substituent can be considered as having both electron-donating and electron-withdrawing characteristics. rsc.org Its influence on the electron density of the pyridine ring can affect the nucleophilicity of the diamine groups and the stability of reaction intermediates.

Derivatization and Functional Group Interconversion Strategies

Beyond its role as a precursor to fused heterocycles, the functional groups of this compound can be selectively modified to introduce a wide array of chemical diversity.

Amination Reactions and Schiff Base Formation

The primary amino groups of this compound are nucleophilic and can readily participate in reactions to form new carbon-nitrogen bonds. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

The formation of Schiff bases from diamines can lead to the synthesis of macrocyclic ligands or polymers if both amino groups react with a difunctional aldehyde or ketone. Alternatively, selective reaction at one amino group can be achieved under controlled conditions, allowing for subsequent differential functionalization of the remaining amino group.

Table 2: Derivatization Reactions of the Diamine Moiety

Reaction TypeReagents and ConditionsProduct TypeReference
Schiff Base FormationAldehydes or Ketones, Acid CatalystImines nih.govresearchgate.net

Modification of the Benzyloxy Protecting Group and Subsequent Transformations

The benzyloxy group serves as a protecting group for the 2-hydroxy functionality of the pyridine ring. A key transformation of this compound is the deprotection of this group to reveal the corresponding 2-hydroxypyridine derivative. This is a crucial step in many synthetic sequences, as the 2-hydroxypyridine tautomer can exhibit different reactivity and biological activity compared to its benzyloxy-protected precursor.

The removal of the benzyl group is most commonly achieved through catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. organic-chemistry.org This method is generally clean and efficient. Alternative methods for debenzylation include the use of strong acids or oxidative conditions. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, sometimes under photoirradiation. researchgate.netorganic-chemistry.org

Once the 2-hydroxy group is unmasked, it can participate in a variety of subsequent transformations. For example, it can be alkylated, acylated, or converted to a triflate, which is an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further expanding the synthetic utility of the original diamine scaffold.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring in "this compound" towards electrophilic and nucleophilic substitution is a complex interplay of the inherent electronic properties of the pyridine nucleus and the directing effects of its three substituents: a benzyloxy group at the 2-position, and two amino groups at the 3- and 4-positions.

Electrophilic Substitution:

The pyridine ring itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When substitution does occur on an unsubstituted pyridine ring, it typically directs the incoming electrophile to the 3- and 5-positions, as this avoids the formation of an unstable cationic intermediate with the positive charge on the electronegative nitrogen atom. doubtnut.commasterorganicchemistry.com

However, the presence of strong electron-donating groups can significantly alter this reactivity. In the case of this compound, the benzyloxy group at the 2-position and the amino groups at the 3- and 4-positions are all activating groups. Amino groups, in particular, are powerful ortho-, para-directors in aromatic systems due to their ability to donate electron density via resonance. doubtnut.com The alkoxy group (benzyloxy) is also an ortho-, para-director.

The combined effect of these three electron-donating substituents is expected to strongly activate the pyridine ring towards electrophilic substitution, overcoming the inherent deactivation by the ring nitrogen. The directing effects of these groups will determine the position of substitution. The 3- and 4-amino groups will strongly direct incoming electrophiles to the positions ortho and para to them. The 2-benzyloxy group will also direct ortho and para.

Considering the positions on the ring, the C-5 position is ortho to the 4-amino group and para to the 2-benzyloxy group. The C-6 position is ortho to the benzyloxy group. The synergistic directing effects of the amino and benzyloxy groups are likely to make the C-5 position the most favored site for electrophilic attack. The introduction of electron-donating groups is known to increase the reactivity of the pyridine ring in electrophilic substitutions. youtube.com

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions. stackexchange.comwikipedia.org These positions are electronically deficient due to the electron-withdrawing effect of the nitrogen atom, making them susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor favoring substitution at these positions. stackexchange.com

In this compound, the benzyloxy group is at the 2-position, a site typically prone to nucleophilic attack. However, for a nucleophilic substitution to occur, a suitable leaving group is required. The benzyloxy group is not an exceptionally good leaving group under typical SNAr conditions.

Furthermore, the presence of the strongly electron-donating amino groups at the 3- and 4-positions will increase the electron density of the pyridine ring, making it less susceptible to nucleophilic attack. These groups deactivate the ring towards nucleophilic substitution. Therefore, direct nucleophilic substitution on the pyridine ring of this compound is expected to be difficult without prior modification to introduce a better leaving group or under forcing reaction conditions.

While direct substitution on the pyridine ring might be challenging, the diamino functionality opens up other avenues for chemical transformation, such as the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines.

Interactive Data Table: Predicted Reactivity

Reaction TypePredicted ReactivityMost Likely Position of SubstitutionRationale
Electrophilic Substitution HighC-5Strong activation and synergistic ortho, para-directing effects of the two amino groups and the benzyloxy group.
Nucleophilic Substitution LowC-2 (if a leaving group is present)The benzyloxy group is a poor leaving group, and the electron-donating amino groups deactivate the ring towards nucleophilic attack.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR offers profound insights into the molecular structure, including the chemical environment of atoms and their spatial relationships.

Proton (1H) NMR for Chemical Shift and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The position of a signal in the ¹H NMR spectrum, known as the chemical shift (δ), is highly sensitive to the surrounding electronic structure. For this compound, the protons on the pyridine and benzyl rings, the methylene bridge, and the amine groups each produce characteristic signals.

In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the pyridine ring in a similar diamine structure, 4,6-diamino-2-(benzyloxy)pyrimidine-5-carbaldehyde, appear at distinct chemical shifts. The protons of the benzyl group typically resonate in the aromatic region, while the methylene protons of the benzyloxy group appear as a singlet. The amine (NH₂) protons also give rise to signals, the positions of which can be influenced by the solvent and concentration. For the related compound 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one, the pyridine protons have been reported at δ 8.13, 7.68, and 7.10 ppm in chloroform-d (B32938) (CDCl₃). The five protons of the benzyl ring appear as a multiplet between δ 7.45 and 7.28 ppm, and the methylene protons present as a singlet at δ 5.43 ppm.

Table 1: Representative ¹H NMR Data for a 2-(Benzyloxy)pyridine Derivative

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Pyridine H 8.13 dd 4.6, 1.9
Pyridine H 7.68 dd 7.7, 1.9
Pyridine H 7.10 dd 7.7, 4.6
Benzyl Ar-H 7.45 - 7.28 m -
Methylene (-CH₂-) 5.43 s -

Data for 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one in CDCl₃.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, with its chemical shift indicating its bonding and functionality (e.g., aromatic C=C, C-N, C-O).

For this compound, the carbon atoms of the pyridine ring, the benzyl group, and the methylene linker all have characteristic chemical shifts. In the analogous compound 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one, the carbon signals for the pyridine ring are observed at δ 160.0, 150.9, 139.7, 126.9, and 120.3 ppm. The carbons of the benzyl group are found at δ 136.2 (quaternary), 128.7, 128.4, and 128.1 ppm, while the methylene carbon resonates at δ 71.3 ppm. For a similar core structure, 2-(benzyloxy)-4,6-diaminopyrimidine, the carbon attached to the oxygen of the benzyloxy group appears at δ 166.4 ppm.

Table 2: Representative ¹³C NMR Data for a 2-(Benzyloxy)pyridine Derivative

Carbon Assignment Chemical Shift (δ) in ppm
Pyridine C 160.0
Pyridine C 150.9
Pyridine C 139.7
Pyridine C 126.9
Pyridine C 120.3
Benzyl C (quaternary) 136.2
Benzyl C 128.7
Benzyl C 128.4
Benzyl C 128.1
Methylene (-CH₂-) 71.3

Data for 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of NMR signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which is essential for tracing the proton networks within the pyridine and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) creates a correlation map between directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Frequencies (e.g., N-H, C=N, C-O)

Infrared (IR) spectroscopy is particularly adept at identifying the key functional groups within this compound. The presence of the two primary amine (-NH₂) groups is indicated by characteristic N-H stretching vibrations, which typically appear as a pair of bands in the 3200–3500 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400–1600 cm⁻¹ range. The C-O ether linkage of the benzyloxy group gives rise to a strong stretching band, generally found between 1000 and 1300 cm⁻¹.

For the related compound 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one, significant IR absorption bands have been reported at 2924, 1699, 1578, 1421, 1284, 1109, 1021, 903, 778, and 695 cm⁻¹. The strong band at 1699 cm⁻¹ is characteristic of the ketone carbonyl group in this specific derivative.

Table 3: General IR Frequencies for Functional Groups in 2-(Benzyloxy)pyridine Derivatives

Functional Group Characteristic Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3200 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=N/C=C Stretch (Pyridine Ring) 1400 - 1600
C-O Stretch (Ether) 1000 - 1300

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the confident determination of its molecular formula.

For this compound, with the molecular formula C₁₂H₁₃N₃O, the mass spectrometer would detect the molecular ion (M⁺) or, more commonly, the protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum can offer additional structural clues. In the case of the related compound 1-(2-(benzyloxy)pyridin-3-yl)ethan-1-one, the calculated exact mass for the protonated molecule [C₁₄H₁₄NO₂]⁺ is 228.1019, which was found to be in exact agreement with the experimental measurement, thus confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. sigmaaldrich.com Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas due to its ability to measure mass to several decimal places. For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₃N₃O.

The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally observed mass is then compared to the theoretical (calculated) exact mass. A small mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed chemical formula. While specific experimental data for this compound is not detailed in the reviewed literature, the expected results from an HRMS analysis are presented below.

Interactive Data Table: Theoretical vs. Expected HRMS Data

ParameterValue
Molecular Formula C₁₂H₁₃N₃O
Theoretical Monoisotopic Mass 215.1059 g/mol
Adduct [M+H]⁺
Calculated m/z for [C₁₂H₁₄N₃O]⁺ 216.1131
Expected Experimental m/z ~216.1131 ± 0.0011
Allowed Mass Error < 5 ppm

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments are employed to deliberately fragment the parent ion and analyze the resulting product ions. The fragmentation pattern offers a virtual roadmap of the molecule's structure, revealing its constituent parts and how they are connected. Key structural features of this compound can be confirmed by observing characteristic neutral losses.

While a specific fragmentation spectrum for this compound is not available, a predictive analysis based on its structure suggests several high-probability fragmentation pathways:

Loss of the Benzyl Group: The most prominent fragmentation would likely be the cleavage of the benzylic ether bond, resulting in the loss of a benzyl radical (•C₇H₇, 91 Da) or toluene (C₇H₈, 92 Da), leading to a significant peak corresponding to the remaining pyridinone or hydroxypyridine core.

Cleavage of the Pyridine Core: Subsequent fragmentation could involve the characteristic breakdown of the pyridine ring system itself.

Loss of Amine/Ammonia: Fragmentation involving the loss of the amino groups (e.g., as NH₃) is also a plausible pathway, particularly in derivatives where these groups are further functionalized.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and connectivity of the benzyl ether and the diamino-substituted pyridine core.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic structure of a molecule, providing information on conjugation, electronic transitions, and the molecule's interaction with its environment.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of pyridine derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system. For this compound, the aromatic pyridine ring, the benzyloxy group, and the amino substituents form an extended π-system. Studies on the closely related analogue, 2-amino-3-benzyloxypyridine (2ABP), show that the addition of the benzyloxy group does not significantly alter the position of the main absorption maxima compared to simpler aminopyridines, suggesting it does not dramatically increase resonance interaction in the ground state.

Fluorescence spectroscopy provides information about the molecule's excited state properties. Many nitrogen heterocycles are weakly or non-fluorescent in non-polar solvents but become more emissive in protic solvents. This enhancement is often attributed to the solvent's ability to stabilize the excited state, potentially through hydrogen bonding, which can alter the energy levels of the n → π* and π → π* states. The emission spectrum is typically broader and red-shifted (longer wavelength) in more polar solvents, indicating a more polar excited state.

Solvent and pH Effects on Spectral Characteristics

The photophysical properties of molecules like this compound are often highly sensitive to the local environment, including solvent polarity and pH.

Solvent Effects (Solvatochromism): The influence of solvent polarity on the absorption and emission spectra provides insight into the change in the molecule's dipole moment upon electronic excitation. In a study of 2-amino-3-benzyloxypyridine (2ABP), the fluorescence emission peak showed a noticeable red shift as solvent polarity increased, moving from cyclohexane (B81311) (non-polar) to water (highly polar). This bathochromic shift indicates that the excited state is more polar than the ground state. In contrast, the absorption spectrum showed minimal shifts, suggesting the ground state polarity is less affected by the solvent environment.

Interactive Data Table: Solvent Effects on Fluorescence of 2-Amino-3-benzyloxypyridine (Analogue)

SolventEmission λₘₐₓ (nm)Stokes Shift (cm⁻¹)
Cyclohexane 3555542
Dioxane 3585894
Acetonitrile 3626520
2-Propanol 3656828
Methanol 3687119
Water 3757740

pH Effects: Changes in pH can lead to the protonation or deprotonation of functional groups, causing significant shifts in the electronic spectra. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring and the amino groups are potential sites for protonation. In acidic solutions, a regular red shift in the absorption spectrum is often observed, which can be indicative of intramolecular proton transfer processes. The fluorescence of the molecule can also be strongly affected, sometimes leading to dual fluorescence from different protonated species or quenching of the emission at very low pH.

X-ray Diffraction (XRD) and Crystallographic Studies

While spectroscopic methods provide crucial data on connectivity and electronic properties, X-ray diffraction provides the most definitive and unambiguous evidence of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise atomic arrangement of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine bond lengths, bond angles, and torsional angles with very high precision. This technique would definitively confirm the molecular structure of this compound, showing the relative orientations of the pyridine ring and the benzyloxy substituent.

Although a crystal structure for this compound itself has not been reported in the surveyed literature, such a study would yield a set of key crystallographic parameters. For comparison, related heterocyclic compounds have been characterized, revealing details such as their crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/n), and unit cell dimensions. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding networks involving the amino groups, which dictate how the molecules pack in the crystal lattice.

Interactive Data Table: Typical Parameters from a Single-Crystal XRD Study

ParameterInformation ProvidedExample Value (Hypothetical)
Crystal System The basic geometric framework of the crystal.Monoclinic
Space Group The symmetry elements present in the unit cell.P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The size and angles of the repeating unit.a=8.6 Å, b=9.4 Å, c=18.1 Å, β=91.5°
Bond Lengths Precise distances between bonded atoms (e.g., C-N, C-O).C-O: ~1.37 Å
Bond Angles Angles between adjacent bonds (e.g., C-O-C).C-O-C: ~117°
Intermolecular Interactions Details of hydrogen bonds, π-π stacking, etc.N-H···N hydrogen bonds

Analysis of Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces, which collectively determine the stability and physical properties of the solid material. For this compound and its derivatives, a detailed analysis of their crystal packing reveals the predominant role of hydrogen bonding and, to a lesser extent, π-π stacking and van der Waals interactions in defining their supramolecular architecture. While the crystal structure of this compound itself is not publicly available, a comprehensive understanding of its probable intermolecular interactions can be inferred from the crystallographic data of closely related compounds, such as other diaminopyridines and benzyloxypyridine derivatives.

A foundational aspect of the crystal packing in diaminopyridines is the formation of robust hydrogen bonds. A study on various mono- and diaminopyridines demonstrated that the pyridine nitrogen atom consistently acts as a hydrogen bond acceptor, leading to the formation of strong N-H···N(pyridine) bonds. epa.gov In the case of the 3,4-diaminopyridine scaffold, the amino groups are pivotal in establishing the primary structural motifs. It has been shown that N-H···N(lp) (lone pair) hydrogen bonds are instrumental in binding the basic structural units in 3,4-diaminopyridine. epa.govresearchgate.net This suggests that in this compound, the two amino groups at the 3- and 4-positions are likely to be extensively involved in a network of intermolecular hydrogen bonds, both as donors and acceptors.

Further insight can be gained from the crystal structure of 3,4-diaminopyridine dihydrogen phosphate (B84403), where the organic cations form extensive hydrogen bonds with the phosphate anions. researchgate.netresearchgate.netuq.edu.au This highlights the capacity of the 3,4-diaminopyridine moiety to participate in complex hydrogen-bonding networks, which would also be a dominant feature in the crystal packing of its benzyloxy derivative.

The influence of the benzyloxy group can be inferred from the crystal structure of 3-(benzyloxy)pyridin-2-amine. nih.govnih.gov In this molecule, which is a close structural analog to the target compound, centrosymmetrically related molecules are linked by a pair of N-H···N hydrogen bonds, forming a dimer with an R²₂(8) ring motif. nih.gov Additionally, an intramolecular N-H···O hydrogen bond is observed between the amino group and the benzyloxy oxygen atom. nih.gov This intramolecular interaction is highly probable in this compound as well, where the proximity of the amino group at the 3-position to the benzyloxy oxygen at the 2-position would favor the formation of a stable five-membered ring.

The following tables provide representative data on the types of intermolecular interactions and typical geometric parameters that can be expected in the crystal structure of this compound and its derivatives, based on the analysis of analogous compounds.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

Interaction TypeDonorAcceptorTypical Distance (Å) / Angle (°)Reference
Intermolecular Hydrogen BondN-H (Amino)N (Pyridine)D···A ≈ 2.9-3.2 Å, D-H···A ≈ 150-180° epa.gov
Intermolecular Hydrogen BondN-H (Amino)N (Amino)D···A ≈ 3.0-3.3 Å, D-H···A ≈ 140-170° epa.govresearchgate.net
Intramolecular Hydrogen BondN-H (3-Amino)O (Benzyloxy)D···A ≈ 2.6-2.8 Å, D-H···A ≈ 100-120° nih.gov
π-π StackingPhenyl RingPhenyl RingCentroid-Centroid ≈ 3.5-4.0 Å researchgate.net

Table 2: Representative Crystallographic Data for Related Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-(Benzyloxy)pyridin-2-amineOrthorhombicPbcaN-H···N dimers (R²₂(8) motif), intramolecular N-H···O nih.gov
3,4-Diaminopyridine Dihydrogen PhosphateMonoclinicC2/cN-H···O, O-H···O hydrogen bonds researchgate.netuq.edu.au
2-Amino-3-nitropyridineMonoclinicP2₁/cN-H···O(nitro) hydrogen bonds researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy Pyridine 3,4 Diamine

Density Functional Theory (DFT) Calculations

DFT methods are employed to approximate the solution to the Schrödinger equation, providing detailed information about the electronic structure and energy of a molecule. Functionals like B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-31G(d,p) or cc-pVTZ), are standard for these types of analyses. acs.orgnih.gov

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (a local or global minimum) on the potential energy surface. arxiv.org For a flexible molecule like 2-(Benzyloxy)pyridine-3,4-diamine, this process is coupled with a conformational analysis to identify the most stable conformer(s).

The primary sources of conformational flexibility in this compound are the rotatable single bonds associated with the benzyloxy group: the C-O bond and the C-C bond linking the benzyl (B1604629) group to the ether oxygen. A systematic conformational search would involve rotating these bonds and performing a geometry optimization for each starting structure to find all local minima. The structure with the lowest calculated energy is considered the global minimum and represents the most likely conformation of the molecule in the gas phase. Non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsion, play a significant role in determining the preferred conformation. qub.ac.uk The results of such an analysis typically include optimized bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine (B92270) Ring (Illustrative) This table illustrates typical bond lengths that would be determined for the pyridine core after DFT optimization. Actual values for this compound would require specific calculation.

ParameterTypical Bond Length (Å)Description
N1-C21.345Bond between pyridine nitrogen and carbon bearing the benzyloxy group.
C2-C31.410Bond between carbons bearing the benzyloxy and amino groups.
C3-C41.390Bond between the two carbons bearing amino groups.
C3-N(amino)1.385Bond between pyridine carbon and the 3-amino group nitrogen.
C4-N(amino)1.392Bond between pyridine carbon and the 4-amino group nitrogen.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides insight into a molecule's reactivity, stability, and optical properties. Key components of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. wikipedia.org A smaller gap generally suggests higher reactivity. irjweb.comwikipedia.org For this compound, the electron-donating amino and benzyloxy groups are expected to raise the energy of the HOMO, localizing electron density primarily on the pyridine ring and the amino nitrogens.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, calculates the partial atomic charges on each atom. This reveals the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In aminopyridines, the ring nitrogen is typically an electron-rich site, and the amino groups further enhance the electron density of the aromatic system. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminopyridine Derivative This table provides an example of FMO data obtained from DFT calculations for a related molecule, demonstrating the type of information generated.

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-5.85Indicates the molecule's capacity to act as an electron donor.
LUMO Energy-1.20Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE)4.65A larger gap suggests higher kinetic stability and lower chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgnih.gov The calculated magnetic shielding constants (σ) are converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). acs.orgyoutube.com This approach is invaluable for assigning complex spectra and distinguishing between isomers. rsc.orgnih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies. nih.gov This requires computing the second derivatives of the energy with respect to atomic positions. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov These calculations help in assigning specific vibrational modes to observed spectral bands. researchgate.net

UV-Vis Maxima: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). mdpi.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The calculated excitation energies correspond to the absorption maxima (λ_max). mdpi.com For molecules with extensive π-systems like this compound, the lowest energy transitions are typically π→π* in nature, involving the HOMO and LUMO. nih.gov

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine (Illustrative) This table demonstrates the typical accuracy of GIAO-DFT calculations in predicting NMR spectra for a related heterocyclic system.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C-2150.1149.5+0.6
C-3124.5123.9+0.6
C-4136.2135.7+0.5
C-5124.5123.9+0.6
C-6150.1149.5+0.6

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Reaction Pathway Analysis

To understand how a reaction proceeds from reactants to products, chemists use computational methods to map out the reaction pathway on the potential energy surface. A key point on this pathway is the transition state (TS), which is the structure corresponding to the maximum energy along the reaction coordinate.

A transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A successful TS calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking). mdpi.com By identifying the reactants, transition state(s), and products, a complete reaction pathway can be charted. This is particularly useful for understanding regioselectivity or stereoselectivity in the synthesis of complex heterocyclic molecules. nih.gov

Energetic Profiles of Key Synthetic Steps

Once the stationary points (reactants, intermediates, transition states, products) along a reaction pathway have been located and optimized, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile visualizes the energy changes throughout the reaction.

Molecular Docking Studies in the Context of Ligand-Scaffold Interactions

Currently, there are no specific molecular docking studies published in the scientific literature for this compound.

Theoretical Prediction of Binding Modes for Designed Analogs

There is no available research on the theoretical prediction of binding modes for analogs of this compound.

Exploration of Potential Target Interactions Based on Structural Features

A computational exploration of potential target interactions for this compound based on its structural features has not been reported in existing literature.

Application of 2 Benzyloxy Pyridine 3,4 Diamine As a Core Scaffold in Complex Molecule Synthesis

Precursor for Imidazopyridine and Related Fused Heterocyclic Ring Systems

The most prominent application of the 2-(benzyloxy)pyridine-3,4-diamine scaffold is in the synthesis of imidazo[4,5-c]pyridines, a class of compounds structurally analogous to purines. This structural similarity has made them significant targets for biological investigation. researchgate.net The synthesis is typically achieved through the condensation of the 3,4-diamine moiety with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives), which forms the fused imidazole ring.

When reacting with aldehydes, the cyclization often proceeds via an initial Schiff base formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic imidazopyridine system. A variety of aldehydes can be used, allowing for the introduction of diverse substituents at the 2-position of the resulting imidazo[4,5-c]pyridine core. nih.gov For instance, reacting 3,4-diaminopyridine (B372788) with various benzaldehydes is a common method to produce 2-aryl-substituted imidazo[4,5-c]pyridines. nih.gov

Alternatively, condensation with carboxylic acids provides another direct route. This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures, sometimes with the use of microwave irradiation to improve yields and shorten reaction times. mdpi.com This method is operationally simple and provides good yields for a broad scope of carboxylic acids, including fluorinated variants. mdpi.com

The table below illustrates the general reaction scheme for the synthesis of 2-substituted imidazo[4,5-c]pyridines from a 3,4-diaminopyridine precursor.

Reagent (R-COX)ConditionsResulting Scaffold
Aldehydes (R-CHO)Oxidative cyclocondensation2-Substituted Imidazo[4,5-c]pyridine
Carboxylic Acids (R-COOH)Polyphosphoric Acid (PPA), Heat2-Substituted Imidazo[4,5-c]pyridine
Formic Acid (HCOOH)RefluxImidazo[4,5-c]pyridine (unsubstituted at C2)

This interactive table is based on established synthetic routes for imidazopyridines from diaminopyridine precursors. nih.govmdpi.com

Building Block for Polycyclic Heteroaromatic Systems and Ring Expansions

Beyond the formation of five-membered imidazole rings, the 3,4-diamine functionality is a key building block for constructing larger, six-membered fused rings, leading to more complex polycyclic heteroaromatic systems. A primary example is the synthesis of pyrido[2,3-b]pyrazines through the cyclocondensation of 2,3- or 3,4-diaminopyridines with 1,2-dicarbonyl compounds. researchgate.netacademie-sciences.fr

This reaction involves the sequential condensation of both amino groups with the two carbonyl functionalities of compounds like benzil (1,2-diphenylethane-1,2-dione), 2,3-butanedione, or various arylglyoxals. nih.govresearchgate.netgrowingscience.com The reaction can be performed under catalyst-free conditions with microwave assistance or by using catalysts such as saccharin or zirconium(IV) oxide chloride in green solvents like water. academie-sciences.frnih.govtandfonline.com The choice of the 1,2-dicarbonyl compound allows for the systematic introduction of different substituents onto the newly formed pyrazine (B50134) ring, yielding a library of functionalized pyrido[2,3-b]pyrazines. nih.gov

Furthermore, this synthetic strategy can be extended to the creation of pteridine-like structures. The Gabriel-Isay condensation, a well-established method for pteridine synthesis, involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.govnih.gov By analogy, using this compound in place of a diaminopyrimidine would lead to the formation of a pyridopyrazine core, which is the fundamental structure of pyrido[2,3-b]pyrazines.

The following table summarizes the synthesis of polycyclic systems from diaminopyridine precursors.

1,2-Dicarbonyl CompoundResulting Fused Heterocyclic System
Benzil (Ph-CO-CO-Ph)2,3-Diphenylpyrido[2,3-b]pyrazine
2,3-Butanedione (Me-CO-CO-Me)2,3-Dimethylpyrido[2,3-b]pyrazine
Arylglyoxals (Ar-CO-CHO)2-Arylpyrido[2,3-b]pyrazine
α-KetoaldehydesRegioisomeric substituted pyrido[2,3-b]pyrazines

This interactive table showcases the versatility of diaminopyridines in forming fused six-membered rings. nih.govgrowingscience.comtandfonline.com

Role in the Synthesis of Functionalized Pyridine (B92270) Derivatives with Diverse Substitutions

While primarily used for building fused rings, the this compound scaffold also holds potential for the synthesis of other functionalized pyridine derivatives. The presence of three distinct functionalities—the two amino groups and the benzyloxy ether linkage—allows for selective chemical manipulation.

The pyridine ring itself is a modifiable scaffold, and its reactivity can be tuned by the existing substituents. nih.gov The amino groups can be selectively protected or functionalized, allowing for subsequent reactions at other positions of the ring or on the amino groups themselves. For instance, selective acylation, alkylation, or diazotization of one amino group while the other is protected could lead to a range of 3- or 4-substituted pyridine derivatives that retain a single amino or benzyloxy group.

Recent advances in C-H functionalization offer powerful tools for modifying the pyridine core. nih.gov While the electron-donating nature of the amino and benzyloxy groups would influence the regioselectivity, targeted functionalization at the remaining C-H positions (C5 and C6) could be achievable using appropriate directing groups or transition-metal catalysts. This allows for the introduction of aryl, alkyl, or other functional groups, creating highly substituted pyridine cores that are difficult to access through other synthetic routes. The ability to selectively functionalize the pyridine ring is crucial for creating diverse molecular architectures for various applications. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry

In medicinal chemistry, the systematic synthesis of analogs of a lead compound is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for biological activity and to optimize properties like potency, selectivity, and metabolic stability. nih.gov The this compound scaffold is an excellent starting point for such investigations, particularly for generating libraries of imidazo[4,5-c]pyridine derivatives. nih.gov

For example, SAR studies on imidazo[4,5-c]pyridin-4-one derivatives, which can be synthesized from precursors like this compound, have been conducted to develop dual-activity compounds, such as those targeting the angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov By creating a series of analogs with varied substituents, researchers can probe the specific interactions between the molecule and its biological targets, leading to the identification of more potent and drug-like candidates. nih.gov

A key strategy in SAR is the systematic variation of substituents at different positions of the core scaffold. The this compound molecule offers several sites for such modification.

The Benzyloxy Moiety : The phenyl ring of the benzyloxy group can be substituted with various functional groups (e.g., methoxy, chloro, trifluoromethyl) to modulate electronic and steric properties. This can influence the compound's binding affinity, solubility, and metabolic stability. For instance, introducing electron-withdrawing or -donating groups can alter the pKa of the pyridine nitrogen and affect hydrogen bonding interactions with a target protein.

The Pyridine Ring : While the 2, 3, and 4 positions are substituted in the parent scaffold, modifications can be made at the C5 and C6 positions. Furthermore, in the resulting imidazo[4,5-c]pyridine products, the nitrogen of the pyridone ring can be alkylated or arylated. Studies have shown that modulation of activity at both receptors can be achieved through substitution at the pyridone nitrogen, leading to potent dual antagonists/agonists. nih.gov

The Fused Imidazole Ring : As discussed in section 6.1, the substituent at the C2 position of the imidazo[4,5-c]pyridine ring is determined by the aldehyde or carboxylic acid used in the cyclization step. A wide variety of groups (alkyl, aryl, heteroaryl) can be introduced here, allowing for extensive exploration of the chemical space.

The following table provides examples of how systematic variations in a related imidazo[4,5-c]pyridin-4-one series can impact biological activity.

CompoundSubstitution (at Pyridone N)AT1 IC₅₀ (nM)PPARγ EC₅₀ (nM)
Analog AMethyl151300
Analog BEthyl10800
Analog CPropyl7295
Analog DCyclopropylmethyl5150

Data adapted from SAR studies on dual AT1/PPARγ agonists to illustrate the principle of systematic variation. nih.gov

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. uniroma1.it The this compound scaffold can be subjected to numerous bioisosteric modifications.

Classical Bioisosteres :

The oxygen atom in the benzyloxy ether linkage (-O-CH₂-Ph) could be replaced by sulfur (-S-CH₂-Ph), a methylene (B1212753) group (-CH₂-CH₂-Ph), or a secondary amine (-NH-CH₂-Ph) to probe the importance of the ether oxygen's hydrogen bond accepting capability and geometry.

The pyridine ring nitrogen could be repositioned to create isomeric scaffolds, or the entire pyridine ring could be replaced by another six-membered heteroaromatic ring like pyrimidine (B1678525) or pyrazine.

Non-Classical Bioisosteres :

The entire benzyloxy group could be replaced with other bulky aromatic groups to explore different binding pockets. For example, a phenylpyridine moiety could serve as a replacement. wikipedia.org

The pyridine ring itself could be replaced by bicyclic systems like quinoline or isoquinoline to extend the molecule's shape.

In the context of the final imidazo[4,5-c]pyridine product, functional groups like a carboxylic acid could be replaced with bioisosteres such as tetrazoles or hydroxamic acids to improve cell permeability or alter pKa. nih.gov For example, replacing a methoxy group with a small alkyl or a 5- or 6-membered ring can improve metabolic stability. cambridgemedchemconsulting.com The thoughtful application of bioisosteric replacement is a powerful tool for lead optimization. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Benzyloxy)pyridine-3,4-diamine?

Answer: The synthesis typically involves regioselective functionalization of pyridine derivatives. For example:

  • Regioselective Amination : A regioselective approach for pyridine-3,4-diamine derivatives involves introducing protected amino groups at positions 3 and 4 via nucleophilic substitution or catalytic coupling. Benzyloxy groups (at position 2) are often introduced early using benzyl bromide under basic conditions (e.g., NaOH in dichloromethane) .
  • Protection Strategies : Benzyl groups are stable under acidic/basic conditions, making them suitable for multi-step syntheses. After functionalization, deprotection can be achieved via hydrogenolysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H NMR : The benzyloxy group appears as a singlet (~δ 5.1 ppm for OCH₂Ph). Pyridine protons show distinct splitting patterns (e.g., C-5–H at δ 6.8 ppm, J = 5.3 Hz). Free NH₂ groups resonate as broad singlets (~δ 4.6 ppm) .
  • IR Spectroscopy : NH₂ stretching vibrations appear at 3450–3440 cm⁻¹. The benzyl ether (C-O-C) shows a strong band near 1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

Answer: Low yields (e.g., 20% in spirocyclic couplings ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Electrochemical Optimization : Electro-reductive cross-coupling (e.g., using Co or Ni catalysts) improves selectivity for C–N bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. What explains contradictory reports on the reactivity of the diamine groups in this compound?

Answer: Contradictions arise from differing reaction conditions:

  • pH Sensitivity : Under acidic conditions, NH₂ groups may protonate, reducing nucleophilicity. Basic conditions (pH > 10) favor reactivity .
  • Regioselectivity : Steric effects from the benzyloxy group can direct substitutions to position 4 over 3, as shown in monoanil syntheses .

Q. How does the compound degrade under varying storage conditions?

Answer:

  • Light Sensitivity : Benzyl ethers degrade under UV light, forming phenolic byproducts. Store in amber vials at −20°C .
  • Moisture Sensitivity : NH₂ groups hydrolyze slowly in humid environments. Use inert gas (N₂/Ar) for long-term storage .

Q. What analytical methods resolve impurities in multi-step syntheses of this compound?

Answer:

  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects trace intermediates (e.g., m/z 595 [M+H]⁺ for brominated analogs ).
  • TLC Monitoring : Silica gel TLC (ethyl acetate/hexane = 1:2) identifies unreacted starting materials .

Q. Can this compound participate in electrochemical C–H functionalization?

Answer: Yes, the diamine moiety acts as a directing group. For example:

  • Electrochemical Annulation : In DMF with Co catalysts, it forms fused heterocycles via C–H/N–H activation .

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